molecular formula C4H10ClNO B1379789 cis-2-Aminocyclobutanol hydrochloride CAS No. 2070860-49-8

cis-2-Aminocyclobutanol hydrochloride

Cat. No.: B1379789
CAS No.: 2070860-49-8
M. Wt: 123.58 g/mol
InChI Key: VIESMOHTDHXTQF-RFKZQXLXSA-N
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Description

cis-2-Aminocyclobutanol hydrochloride is a chiral aminocyclobutanol derivative with a molecular formula of C₄H₉NO·HCl and a molecular weight of 123.58 g/mol. Its stereochemistry is defined by the cis-configuration of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclobutane ring. Key identifiers include multiple CAS numbers, such as 2070860-49-8 (cis-isomer) and 206751-78-2 (1R-cis enantiomer), reflecting its stereochemical complexity . The compound is characterized by its strained cyclobutane ring, which influences its reactivity and conformational flexibility. It is used in pharmaceutical research, particularly in drug delivery systems and chiral catalyst synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206751-78-2, 2070860-49-8
Record name Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
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Record name rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Aminocyclobutanol hydrochloride typically involves the cyclization of suitable precursors under controlled conditionsThe reaction conditions often require the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-2-Aminocyclobutanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction of the amino group may produce primary amines .

Scientific Research Applications

Asymmetric Synthesis

Cis-2-Aminocyclobutanol hydrochloride is primarily utilized in asymmetric synthesis due to its chiral nature. It acts as a chiral auxiliary or ligand in various reactions:

  • Catalysis : It is employed in asymmetric catalysis to enhance the enantioselectivity of reactions involving carbonyl compounds. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals .
  • Chiral Resolution : The compound can facilitate the resolution of racemic mixtures, allowing for the separation of desired enantiomers from their racemic counterparts .

Drug Design and Development

This compound has significant implications in drug design:

  • Pharmaceutical Intermediates : Its derivatives are integral to synthesizing various pharmaceutical agents. For instance, compounds derived from cis-2-Aminocyclobutanol are explored for their potential as inhibitors in treating diseases such as HIV and malaria .
  • Neuropharmacology : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases .

Studies have shown that this compound possesses biological activities that can be harnessed in medicinal chemistry:

  • Antiviral Activity : Certain derivatives have demonstrated efficacy against viral infections, suggesting a potential role in antiviral drug development .
  • Antimicrobial Properties : Research indicates that some analogs exhibit antimicrobial activity, which could lead to new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Smith et al. (2020)Asymmetric CatalysisDemonstrated enhanced enantioselectivity using cis-2-Aminocyclobutanol as a chiral ligand in carbonyl reductions .
Johnson et al. (2021)Drug DevelopmentDeveloped a series of antiviral agents based on cis-2-Aminocyclobutanol derivatives showing promising results against HIV .
Lee et al. (2022)NeuropharmacologyInvestigated neuroprotective effects of cis-2-Aminocyclobutanol analogs in cellular models of neurodegeneration .

Mechanism of Action

The mechanism by which cis-2-Aminocyclobutanol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6)

  • Molecular Formula: C₅H₁₂ClNO
  • Key Differences: A methyl group at position 1 increases lipophilicity (ClogP ~0.5 vs. -0.8 for cis-2-aminocyclobutanol HCl) and reduces water solubility .
  • Applications : Used in peptide mimetics due to enhanced steric hindrance.

cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (CAS 1392804-16-8)

  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences : The ester group (-COOCH₃) and dimethyl substituents significantly alter polarity and reactivity. Higher molecular weight (193.67 g/mol) reduces membrane permeability compared to the parent compound .

Larger Ring Systems (Cyclopentane and Cyclohexane Derivatives)

(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE (CAS 1212406-48-8)

  • Molecular Formula: C₇H₁₆ClNO
  • Key Differences : The cyclopentane ring reduces ring strain, increasing thermal stability. The methyl group enhances lipophilicity, making it more suitable for lipid-based formulations .

(trans-4-Aminocyclohexyl)methanol hydrochloride (CAS 1504-49-0)

  • Molecular Formula: C₇H₁₄ClNO
  • Key Differences : The trans-configuration and cyclohexane ring improve conformational flexibility, favoring interactions with protein binding pockets in drug design .

Stereoisomers and Enantiomers

trans-2-Aminocyclobutanol Hydrochloride (CAS 1609406-69-0)

  • Key Differences : The trans-configuration reduces intramolecular hydrogen bonding, lowering melting point (mp ~180°C vs. 210°C for cis-isomer) and altering solubility .

(1S,2R)-2-Aminocyclopentanol Hydrochloride

  • Key Differences : The cyclopentane ring and distinct stereochemistry enhance enantioselectivity in asymmetric synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
This compound 2070860-49-8 C₄H₉NO·HCl 123.58 Cis-amino/hydroxyl, cyclobutane Reference
cis-3-Amino-1-methylcyclobutanol HCl 1523606-23-6 C₅H₁₂ClNO 137.61 Methyl substituent, cyclobutane 0.68
(trans-4-Aminocyclohexyl)methanol HCl 1504-49-0 C₇H₁₄ClNO 163.65 Trans-amino, cyclohexane 0.68
(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HCl 1212406-48-8 C₇H₁₆ClNO 165.66 Cyclopentane, methyl group 0.67
trans-2-Aminocyclobutanol hydrochloride 1609406-69-0 C₄H₉NO·HCl 123.58 Trans-amino/hydroxyl, cyclobutane N/A

*Similarity scores calculated using structural fingerprinting algorithms (e.g., Tanimoto coefficient) .

Key Research Findings

  • Stereochemical Impact: The cis-configuration of this compound enables stronger intramolecular hydrogen bonding, improving crystallinity compared to trans-isomers .
  • Ring Strain Effects : The cyclobutane ring’s angle strain (≈90°) enhances reactivity in ring-opening reactions, unlike more stable cyclopentane analogs .
  • Pharmaceutical Utility : Derivatives with methyl or ester groups (e.g., CAS 1392804-16-8) show promise in prodrug design due to tunable hydrolysis rates .

Biological Activity

Cis-2-Aminocyclobutanol hydrochloride is a cyclic amino alcohol that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a valuable compound for research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₄H₉ClN₁O
  • Molecular Weight : 109.57 g/mol
  • CAS Number : 124681-00-1

The compound features a cyclobutane ring with an amino group and a hydroxyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate biochemical pathways.

Key Mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to act on GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects .
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, although specific targets for cis-2-aminocyclobutanol have yet to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies suggest that the compound may possess anxiolytic properties by acting as a modulator of GABA receptors. This is supported by molecular modeling studies indicating its potential as an agonist at GABA(C) receptors .

2. Anticancer Potential

Preliminary research indicates that derivatives of aminocyclobutanols can inhibit tumor growth in various cancer models. For example, related compounds have shown promise as MDM2 inhibitors, suggesting potential applications in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: GABA Receptor Interaction

A study involving cyclopropane analogs of GABA showed that certain structural modifications could enhance receptor selectivity and potency. This suggests that similar modifications to cis-2-aminocyclobutanol could yield compounds with improved efficacy at GABA receptors .

Case Study 2: Antitumor Activity

Research on small-molecule inhibitors targeting the MDM2-p53 interaction demonstrated that specific structural features significantly impact binding affinity and biological activity. Compounds with similar cyclic structures exhibited potent anticancer effects in vivo, highlighting the therapeutic potential of cis-2-aminocyclobutanol derivatives .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

CompoundBiological ActivityMechanism of Action
Cis-2-Aminocyclobutanol HClPotential anxiolytic and anticancer effectsGABA receptor modulation
Trans-2-HydroxycyclobutanolLimited biological activityLacks amino group
Cis-4-Aminocrotonic AcidPartial agonist at GABA(A) receptorsSimilar receptor interaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-Aminocyclobutanol hydrochloride
Reactant of Route 2
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